5-Bromo-4,6-dichloro-2-(methylthio)pyrimidine

Nucleophilic Aromatic Substitution Reaction Kinetics Heterocyclic Chemistry

Tri-functional pyrimidine building block with 5-bromo, 4,6-dichloro, and 2-methylthio reactive handles enabling programmable, regioselective diversification via sequential Suzuki-Miyaura or Pd-catalyzed C-S coupling. The 5-bromo substituent uniquely enables direct installation of thiol moieties, critical for 5-S-functionalized nucleoside analog libraries. This compound is the documented starting material for alkylthio pyrimidine-based CRTH2 antagonist synthesis targeting asthma and allergic rhinitis—essential for replicating patented routes. Supplied as a solid; store under inert atmosphere at -20°C.

Molecular Formula C5H3BrCl2N2S
Molecular Weight 273.97 g/mol
CAS No. 98136-20-0
Cat. No. B3059331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4,6-dichloro-2-(methylthio)pyrimidine
CAS98136-20-0
Molecular FormulaC5H3BrCl2N2S
Molecular Weight273.97 g/mol
Structural Identifiers
SMILESCSC1=NC(=C(C(=N1)Cl)Br)Cl
InChIInChI=1S/C5H3BrCl2N2S/c1-11-5-9-3(7)2(6)4(8)10-5/h1H3
InChIKeyZMSKUUQIJKAYLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4,6-dichloro-2-(methylthio)pyrimidine (CAS 98136-20-0) for Medicinal Chemistry and Heterocyclic Synthesis


5-Bromo-4,6-dichloro-2-(methylthio)pyrimidine (CAS 98136-20-0) is a highly functionalized, electron-deficient heterocyclic building block featuring three distinct, chemically addressable positions: the 5-bromo substituent, the 4,6-dichloro sites, and the 2-methylthio group . This specific substitution pattern confers a unique reactivity profile that is leveraged in the construction of complex pyrimidine-containing molecules for pharmaceutical and agrochemical research . Its molecular formula is C₅H₃BrCl₂N₂S, with a molecular weight of 273.97 g/mol . The compound is a solid that is typically stored under an inert atmosphere at 2-8°C .

The Unique Reactivity Profile of 5-Bromo-4,6-dichloro-2-(methylthio)pyrimidine (CAS 98136-20-0) Prevents Simple Analog Replacement


In-class substitution of 5-Bromo-4,6-dichloro-2-(methylthio)pyrimidine is not straightforward due to the synergistic and often antagonistic electronic and steric effects of its substituents. Simply removing the 5-bromo group (yielding 4,6-dichloro-2-(methylthio)pyrimidine) eliminates a critical site for selective C-C or C-S bond formation and reduces ring activation for nucleophilic attack [1]. Conversely, omitting the 2-methylthio or 4,6-dichloro groups drastically alters the compound's electrophilicity and synthetic utility as a scaffold for further diversification [2]. The precise combination of these three substituents is essential for achieving the desired regioselectivity in sequential functionalization, a key attribute that generic analogs cannot replicate [2].

Comparative Evidence for 5-Bromo-4,6-dichloro-2-(methylthio)pyrimidine (CAS 98136-20-0) Versus Closest Analogs


Enhanced Nucleophilic Aromatic Substitution (SNAr) Reactivity via 5-Bromo Activation

A kinetic study on the butylaminolysis of methylthio-pyrimidines demonstrated that a 5-bromo substituent provides a moderate rate enhancement compared to an unsubstituted pyrimidine ring [1]. This activation, attributed to the electron-withdrawing inductive effect of the bromine atom, increases the electrophilicity of the ring and facilitates substitution reactions at the 4- and 6-positions [1]. In contrast, the 5-unsubstituted analog (4,6-dichloro-2-(methylthio)pyrimidine) lacks this activation and thus exhibits slower reaction kinetics [1].

Nucleophilic Aromatic Substitution Reaction Kinetics Heterocyclic Chemistry

Versatile Platform for Sequential, Chemoselective Functionalization in Drug Discovery

The compound's 5-bromo group is specifically highlighted as a key site for palladium-catalyzed C-S bond formation in the synthesis of 5-S-functionalized pyrimidine nucleosides, a critical class of antiviral and anticancer agents [1]. This reaction allows for the efficient introduction of diverse thiol-containing moieties [1]. The 4,6-dichloro-2-(methylthio)pyrimidine core, lacking the 5-bromo handle, cannot undergo this specific transformation and is thus a less versatile intermediate for accessing 5-substituted analogs [1].

Cross-Coupling Medicinal Chemistry Building Block

Proven Intermediate in the Synthesis of Potent CRTH2 Antagonists

The 5-Bromo-4,6-dichloro-2-(methylthio)pyrimidine scaffold is a key intermediate in the preparation of alkylthio pyrimidine derivatives, which have been patented as potent antagonists of the CRTH2 receptor (a G-protein-coupled receptor expressed on Th2 cells, eosinophils, and basophils) [1]. While the patent does not provide quantitative IC₅₀ values for this specific intermediate, its structural motif is central to the claimed pharmacophore [1]. Analogs lacking the 5-bromo group (e.g., 4,6-dichloro-2-(methylthio)pyrimidine) would not yield the same final compounds and would thus be unsuitable for this therapeutic application [1].

CRTH2 Antagonist Allergic Disease Inflammation Drug Synthesis

Strategic Applications for 5-Bromo-4,6-dichloro-2-(methylthio)pyrimidine (CAS 98136-20-0) in R&D


Synthesis of 5-Substituted Pyrimidine Nucleoside Analogs for Antiviral/Anticancer Screening

Medicinal chemists can utilize the 5-bromo group as a functional handle for the direct installation of thiol-containing moieties via palladium-catalyzed C-S coupling, as demonstrated in the synthesis of 5-S-functionalized pyrimidine nucleosides [1]. This approach provides efficient access to libraries of nucleoside analogs for biological evaluation, a route that is not available when using the 5-unsubstituted 4,6-dichloro-2-(methylthio)pyrimidine analog [1].

Exploration of CRTH2 Antagonists for Allergic and Inflammatory Diseases

This compound serves as the documented starting material for the synthesis of a specific class of alkylthio pyrimidine-based CRTH2 antagonists [2]. Research groups focused on developing new treatments for asthma, allergic rhinitis, and other CRTH2-mediated conditions should prioritize this specific building block to ensure faithful replication of the patented synthetic route and to explore its structure-activity relationships [2].

Development of Diversely Functionalized Pyrimidine Scaffolds via Sequential Cross-Coupling

The presence of three distinct reactive sites (5-bromo, 4-chloro, and 6-chloro) enables a programmable, stepwise diversification strategy [3]. Researchers can leverage the relative reactivities of these positions to perform sequential Suzuki-Miyaura or other cross-coupling reactions, introducing molecular complexity in a controlled and predictable manner to generate unique chemical probes or lead compounds [3].

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